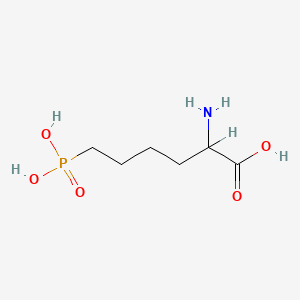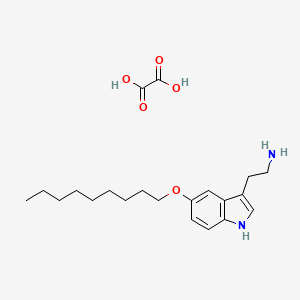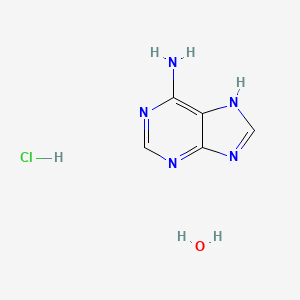
Adenine hydrochloride hydrate
Overview
Description
Adenine hydrochloride hydrate is a purine nucleobase with a wide range of chemical and biochemical roles in vivo and in vitro . It is a regulatory molecule and a component of DNA, RNA, cofactors (NAD, FAD), and signaling molecules (cAMP) .
Synthesis Analysis
Adenine hydrochloride hydrate has been used as a supplement in a rich medium for galactose induction during yeast cell culture . It has also been used for the incubation of MiaPaCa2 cell lines for cell viability and co-culture assay .Molecular Structure Analysis
The empirical formula for Adenine hydrochloride hydrate is C5H5N5 · HCl · xH2O . The molecular weight on an anhydrous basis is 171.59 . The SMILES string representation is O.Cl.Nc1ncnc2 [nH]cnc12 .Chemical Reactions Analysis
Adenine hydrochloride hydrate has been used as a component of FAD cell culture media . It has also been used in maintaining organotypic cultures for recreating stratified epithelium from primary cell cultures .Physical And Chemical Properties Analysis
Adenine hydrochloride hydrate is a powder . The melting point of adenine hydrochloride hemihydrate is 289-291°C (dec.) . The boiling point is 613.5°C at 760 mmHg .Scientific Research Applications
-
Yeast Cell Culture
- Application : Adenine hydrochloride hydrate is used as a supplement in a rich medium for galactose induction during yeast cell culture .
- Method : The compound is added to the culture medium to enhance the growth and metabolic activity of the yeast cells .
- Results : The addition of Adenine hydrochloride hydrate to the culture medium improves the yield and quality of the yeast cells, thereby enhancing the efficiency of the galactose induction process .
-
Cell Viability and Co-culture Assay
- Application : Adenine hydrochloride hydrate is used for the incubation of MiaPaCa2 cell lines for cell viability and co-culture assay .
- Method : The compound is added to the cell culture medium and the cells are incubated with it. The viability of the cells is then assessed using a suitable assay .
- Results : The use of Adenine hydrochloride hydrate improves the viability of the MiaPaCa2 cells, thereby enhancing the accuracy and reliability of the co-culture assay .
-
Germination of Schizosaccharomyces pombe
- Application : Adenine hydrochloride hydrate is used as a component of the Pombe Glutamate (PMG) media for the germination of Schizosaccharomyces pombe .
- Method : The compound is added to the PMG medium, which is then used for the cultivation of Schizosaccharomyces pombe .
- Results : The addition of Adenine hydrochloride hydrate to the PMG medium enhances the germination rate of Schizosaccharomyces pombe, thereby improving the efficiency of the cultivation process .
-
Nucleosides and Nucleotides
- Application : Adenine hydrochloride hydrate is a purine nucleobase with a wide range of chemical and biochemical roles in vivo and in vitro. It is a regulatory molecule and a component of DNA, RNA, cofactors (NAD, FAD), and signaling molecules (cAMP) .
- Method : Adenine hydrochloride hydrate is used in various biochemical experiments involving DNA, RNA, and other nucleic acids .
- Results : The use of Adenine hydrochloride hydrate in these experiments helps in understanding the structure, function, and activities of various nucleic acids .
-
Hydration Sites of Adenine Molecules
- Application : Adenine hydrochloride hydrate is used in the study of hydration, a universal phenomenon in nature from single molecules to living organisms, which is vital to many scientific fields such as bioscience, catalysis, and electrochemistry .
- Method : High-resolution scanning tunneling microscopy imaging and density functional theory calculations are used to study the hydration of adenine molecules .
- Results : The study provides sub-molecular understandings of the relationship between derivatization and hydration, which would shed light on the regulation of hydration processes in chemically and biologically related systems .
-
Molecular Systems
- Application : Adenine hydrochloride hydrate is used in the study of functional group derivatization, which is ubiquitous in molecular systems .
- Method : Various experimental and computational methods are used to study the impact of functional group derivatization on hydration .
- Results : The study helps in understanding the potential impact of functional group derivatization on hydration .
-
DNA and RNA Studies
- Application : Adenine hydrochloride hydrate is a purine nucleobase and a component of DNA and RNA. It is used in various biochemical experiments involving DNA and RNA .
- Method : The compound is used in various experimental setups to study the structure, function, and activities of DNA and RNA .
- Results : The use of Adenine hydrochloride hydrate in these experiments helps in understanding the structure, function, and activities of various nucleic acids .
-
Pharmaceutical Hydrates Analysis
- Application : Adenine hydrochloride hydrate is used in the analysis of pharmaceutical hydrates .
- Method : Various instrumental and computational methods are used to characterize hydrated forms of active pharmaceutical ingredients (APIs), including Adenine hydrochloride hydrate .
- Results : The use of Adenine hydrochloride hydrate in these studies helps in understanding the properties of pharmaceutical hydrates, such as their degree of hydration, crystal structure and dynamics, and (de)hydration kinetics .
-
Surface Science Studies
- Application : Adenine hydrochloride hydrate is used in the study of hydration, a universal phenomenon in nature from single molecules to living organisms, which is vital to many scientific fields such as bioscience, catalysis, and electrochemistry .
- Method : High-resolution scanning tunneling microscopy imaging and density functional theory calculations are used to study the hydration of adenine molecules .
- Results : The study provides sub-molecular understandings of the relationship between derivatization and hydration, which would shed light on the regulation of hydration processes in chemically and biologically related systems .
Safety And Hazards
Future Directions
properties
IUPAC Name |
7H-purin-6-amine;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5.ClH.H2O/c6-4-3-5(9-1-7-3)10-2-8-4;;/h1-2H,(H3,6,7,8,9,10);1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRDTAUFFBYTHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC=NC(=C2N1)N.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00975961 | |
| Record name | 3H-Purin-6-amine--hydrogen chloride--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00975961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Adenine hydrochloride hydrate | |
CAS RN |
6055-72-7 | |
| Record name | 3H-Purin-6-amine--hydrogen chloride--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00975961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6055-72-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(1R)-1-Aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B1663652.png)
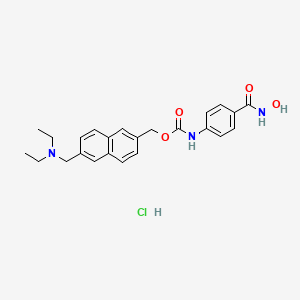
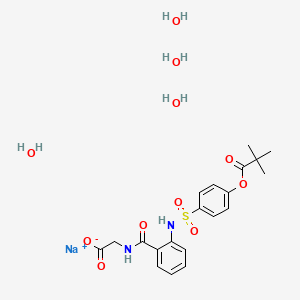
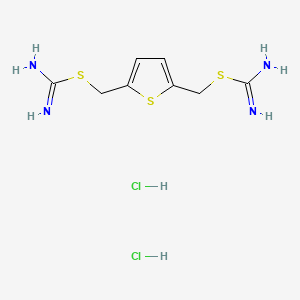
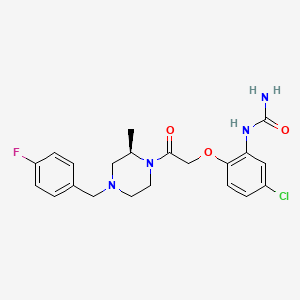
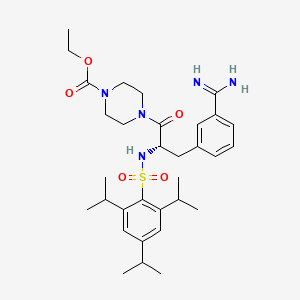
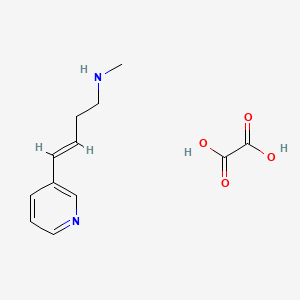
![1-(tert-Butyl)-3-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1663660.png)
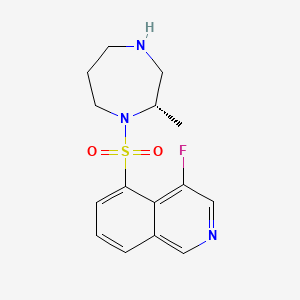
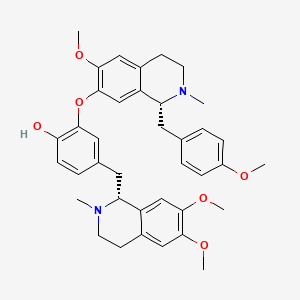
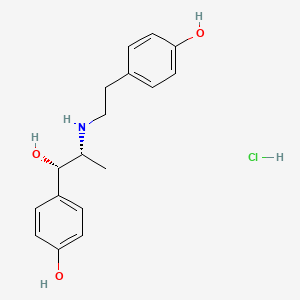
![4-(methanesulfonamido)-N-methyl-N-[2-[methyl-(1-methylbenzimidazol-2-yl)amino]ethyl]benzenesulfonamide](/img/structure/B1663668.png)
